molecular formula C14H10N2O4 B11751286 (E)-2-(Phenyldiazenyl)terephthalic acid

(E)-2-(Phenyldiazenyl)terephthalic acid

Cat. No.: B11751286
M. Wt: 270.24 g/mol
InChI Key: NCRCRQLEIXWJMI-UHFFFAOYSA-N
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Description

(E)-2-(Phenyldiazenyl)terephthalic acid is an organic compound characterized by the presence of a phenyldiazenyl group attached to a terephthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Phenyldiazenyl)terephthalic acid typically involves the diazotization of aniline derivatives followed by coupling with terephthalic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and purification techniques to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Phenyldiazenyl)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-2-(Phenyldiazenyl)terephthalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(Phenyldiazenyl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(E)-2-(Phenyldiazenyl)terephthalic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, characterization, and biological implications of this compound, particularly in the context of its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves the reaction of terephthalic acid with phenyldiazenyl derivatives. The process typically employs organic solvents such as DMF (dimethylformamide) and requires controlled temperature conditions to ensure complete conversion to the desired product. Characterization techniques include IR spectroscopy, NMR, and elemental analysis, which confirm the successful synthesis of the compound by identifying characteristic functional groups and structural features .

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have been conducted to evaluate its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often measure the half-maximal inhibitory concentration (IC50) to determine the effectiveness of the compound.

Case Study: Cytotoxicity Assays

A notable study assessed the cytotoxicity of several synthesized azo compounds, including this compound, against MCF-7 and HepG2 cell lines. The results indicated that this compound exhibited significant antiproliferative activity, with an IC50 value comparable to established chemotherapeutic agents. For instance, a related compound showed an IC50 of 2.57 µM against MCF-7 cells, suggesting that this compound may also possess similar or enhanced activity .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
StaurosporineMCF-76.77
Compound 4cHepG27.26

The proposed mechanism of action for this compound involves induction of apoptosis in cancer cells. This is characterized by an increase in early and late apoptotic cells as measured by flow cytometry. The compound may disrupt cellular processes by inhibiting key proteins involved in cell cycle regulation or by inducing oxidative stress .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on proteins such as VEGFR-2 and EGFR, which are critical in tumor angiogenesis and proliferation .

Other Biological Activities

In addition to its anticancer properties, preliminary investigations into the antibacterial activity of this compound indicate potential efficacy against various bacterial strains. The compound's ability to chelate metal ions may enhance its antimicrobial properties, making it a candidate for further exploration in treating infections .

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-phenyldiazenylterephthalic acid

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-6-7-11(14(19)20)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H,19,20)

InChI Key

NCRCRQLEIXWJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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